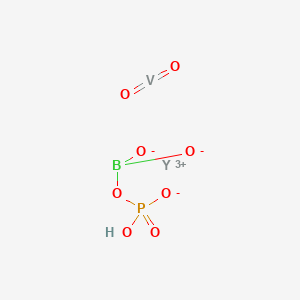
Dioxidoboranyl hydrogen phosphate;dioxovanadium;yttrium(3+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioxidoboranyl hydrogen phosphate;dioxovanadium;yttrium(3+) is a complex compound that integrates elements from different groups of the periodic table
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dioxidoboranyl hydrogen phosphate;dioxovanadium;yttrium(3+) involves multiple steps, each requiring specific conditions. The preparation typically starts with the individual synthesis of dioxidoboranyl hydrogen phosphate and dioxovanadium complexes. These are then combined with yttrium(3+) under controlled conditions to form the final compound. The reaction conditions often involve the use of solvents like methanol and require precise temperature control to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis could be employed to achieve this.
Análisis De Reacciones Químicas
Types of Reactions
Dioxidoboranyl hydrogen phosphate;dioxovanadium;yttrium(3+) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions typically occur under acidic or basic conditions, depending on the desired outcome .
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions could produce lower oxidation state species .
Aplicaciones Científicas De Investigación
Dioxidoboranyl hydrogen phosphate;dioxovanadium;yttrium(3+) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of dioxidoboranyl hydrogen phosphate;dioxovanadium;yttrium(3+) involves its interaction with molecular targets and pathways within biological systems. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. This inhibition can lead to altered cellular processes and has potential therapeutic implications .
Comparación Con Compuestos Similares
Similar Compounds
Oxovanadium complexes: These compounds share similar vanadium-based structures and exhibit comparable catalytic properties.
Yttrium complexes: Similar yttrium-based compounds are used in various industrial applications, including materials science and electronics.
Uniqueness
This combination allows for a broader range of reactions and interactions, making it a versatile compound in both research and industrial contexts .
Propiedades
Fórmula molecular |
BHO8PVY |
|---|---|
Peso molecular |
310.64 g/mol |
Nombre IUPAC |
dioxidoboranyl hydrogen phosphate;dioxovanadium;yttrium(3+) |
InChI |
InChI=1S/BH2O6P.2O.V.Y/c2-1(3)7-8(4,5)6;;;;/h(H2,4,5,6);;;;/q-2;;;;+3/p-1 |
Clave InChI |
FTSNJAAJHJAYGI-UHFFFAOYSA-M |
SMILES canónico |
B([O-])([O-])OP(=O)(O)[O-].O=[V]=O.[Y+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



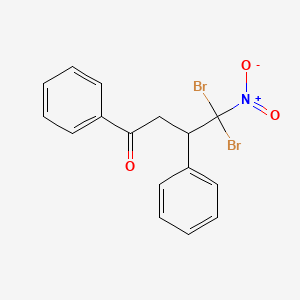
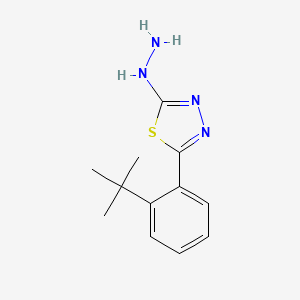
![1-[5-(Chloromethyl)-2-hydroxy-3-nitrophenyl]ethan-1-one](/img/structure/B14480342.png)
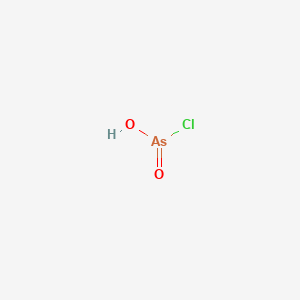

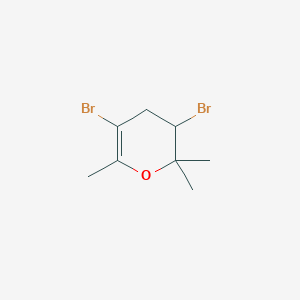

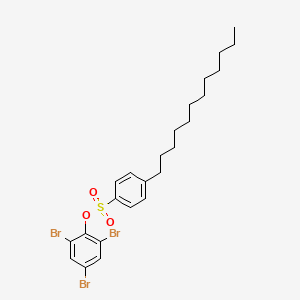
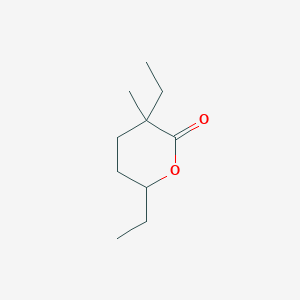
![3-[2-(4,5-Dihydro-1H-imidazol-1-yl)ethoxy]propanoic acid](/img/structure/B14480390.png)
![(1E)-N-(4-Methylphenyl)-1-[(4-methylphenyl)imino]-1H-phenalen-9-amine](/img/structure/B14480394.png)
![(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14480404.png)

